
2-(3,5-Dichlorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ジクロロフェニル)キノリンは、キノリン系に属する化学化合物です。キノリン誘導体は、医薬品、化学薬品、工業など様々な分野で多様な生物活性と用途が知られています。
2. 製法
合成経路と反応条件
2-(3,5-ジクロロフェニル)キノリンの合成は、通常、キノリン環を構築するための古典的な方法であるフリーデル・クラフツ反応を用います。この方法は、3,5-ジクロロアニリンと、2-アミノベンゾフェノンなどの適切なカルボニル化合物を、酸触媒の存在下で縮合させることを含みます。反応は通常、エタノールや酢酸などの溶媒中で還流条件下で行われます。
工業的製造方法
2-(3,5-ジクロロフェニル)キノリンの工業的製造は、同様の合成経路を用いる場合がありますが、より大規模で行われます。連続フロー反応器と最適化された反応条件の使用は、化合物の収率と純度を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、所望の生成物を得るために用いられます。
3. 化学反応解析
反応の種類
2-(3,5-ジクロロフェニル)キノリンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は酸化されてキノリンN-オキシド誘導体となることができます。
還元: 還元反応は、キノリン環をジヒドロキノリン誘導体に変換することができます。
置換: 求電子置換反応は、キノリン環に様々な官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、酸性または塩基性条件下で使用されます。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: ジヒドロキノリン誘導体。
置換: 使用した試薬に応じて、様々な置換キノリン誘導体。
4. 科学研究への応用
2-(3,5-ジクロロフェニル)キノリンは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌性や抗癌性の可能性が研究されています。
医学: 様々な疾患の治療における治療薬としての可能性が調査されています。
工業: 染料、顔料、その他の工業用化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)quinoline typically involves the Friedländer quinoline synthesis, which is a classical method for constructing quinoline rings. This method involves the condensation of 3,5-dichloroaniline with a suitable carbonyl compound, such as 2-aminobenzophenone, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-(3,5-Dichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-(3,5-Dichlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-(3,5-ジクロロフェニル)キノリンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物はDNAにインターカレーションし、複製と転写のプロセスを阻害することができます。さらに、トポイソメラーゼなどの酵素を阻害し、癌細胞の細胞周期停止とアポトーシスをもたらすことができます。
6. 類似化合物の比較
類似化合物
2-フェニルキノリン: ジクロロ置換がないため、反応性と生物活性は異なります。
2-(4-クロロフェニル)キノリン: 塩素原子が1つ含まれているため、化学的および生物学的特性が変化します。
2-(3,5-ジメチルフェニル)キノリン: 塩素の代わりにメチル基で置換されているため、反応性と用途が異なります。
独自性
2-(3,5-ジクロロフェニル)キノリンは、フェニル環に2つの塩素原子が存在することが特徴です。このことは、様々な分野での反応性と潜在的な用途を高めています。ジクロロ置換は、他のキノリン誘導体とは異なる独自の生物活性にも寄与しています。
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the dichloro substitution, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)quinoline: Contains a single chlorine atom, leading to variations in its chemical and biological properties.
2-(3,5-Dimethylphenyl)quinoline: Substituted with methyl groups instead of chlorine, affecting its reactivity and applications.
Uniqueness
2-(3,5-Dichlorophenyl)quinoline is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and potential applications in various fields. The dichloro substitution also contributes to its distinct biological activities compared to other quinoline derivatives.
特性
分子式 |
C15H9Cl2N |
|---|---|
分子量 |
274.1 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)quinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-7-11(8-13(17)9-12)15-6-5-10-3-1-2-4-14(10)18-15/h1-9H |
InChIキー |
OEXRVPPOZCQHMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
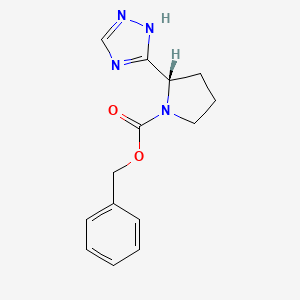
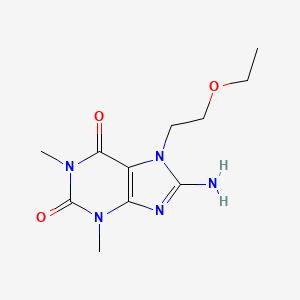
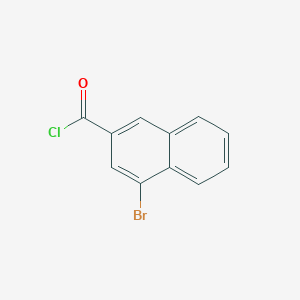
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)



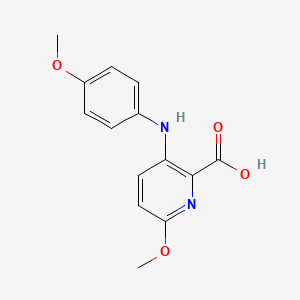
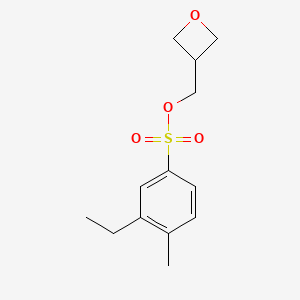


![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)
